

Spectroscopic Profile of 4-Aminobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzyl alcohol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-aminobenzyl alcohol**, also known as (4-aminophenyl)methanol or 4-(hydroxymethyl)aniline. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Chemical Structure and Properties

- IUPAC Name: (4-aminophenyl)methanol
- Synonyms: **4-Aminobenzyl alcohol**, 4-(hydroxymethyl)aniline
- Chemical Formula: C_7H_9NO
- Molecular Weight: 123.15 g/mol
- CAS Number: 623-04-1
- Melting Point: 60-65 °C
- Boiling Point: 171 °C at 11 mmHg

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data obtained for **4-aminobenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.

The ^1H NMR spectrum of **4-aminobenzyl alcohol** reveals the presence of distinct proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.01	Doublet	2H	8.2	Aromatic CH (ortho to -CH ₂ OH)
6.56	Doublet	2H	8.3	Aromatic CH (ortho to -NH ₂)
4.94	Singlet (broad)	3H	-	-NH ₂ and -OH
4.33	Singlet	2H	-	-CH ₂ -

Data acquired in DMSO-d₆ at 400 MHz.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.13	Doublet	2H	8.0	Aromatic CH (ortho to -CH ₂ OH)
6.65	Doublet	2H	8.2	Aromatic CH (ortho to -NH ₂)
4.51	Singlet	2H	-	-CH ₂ -
3.60	Singlet (broad)	2H	-	-NH ₂

Predicted data in CDCl₃ at 600 MHz.[\[2\]](#)

The ¹³C NMR spectrum provides information on the different carbon environments in **4-aminobenzyl alcohol**.

Chemical Shift (δ) ppm	Assignment
147.89	Aromatic C-NH ₂
130.12	Aromatic C-CH ₂ OH
128.47	Aromatic CH (ortho to -CH ₂ OH)
114.13	Aromatic CH (ortho to -NH ₂)
63.65	-CH ₂ -

Data acquired in DMSO-d₆ at 101 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H and N-H stretching
3050 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching
1620 - 1580	Strong	N-H bending
1520 - 1475	Strong	Aromatic C=C stretching
1250 - 1000	Strong	C-O and C-N stretching
850 - 800	Strong	para-disubstituted benzene ring

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity	Assignment
123	High	Molecular Ion [M] ⁺
106	High	[M - NH ₃] ⁺
94	Medium	[M - CH ₂ OH] ⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy

- Instrumentation: A Bruker 400 MHz Avance II NMR spectrometer equipped with a 5 mm BBO probe was used for both ¹H and ¹³C NMR analyses.[\[1\]](#)

- **Sample Preparation:** A small amount of **4-aminobenzyl alcohol** was dissolved in deuterated dimethyl sulfoxide (DMSO- d_6).
- **^1H NMR Acquisition:** The ^1H NMR spectra were acquired with a d1 time of 1s.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectra were acquired using a standard proton-decoupled pulse sequence.

IR Spectroscopy

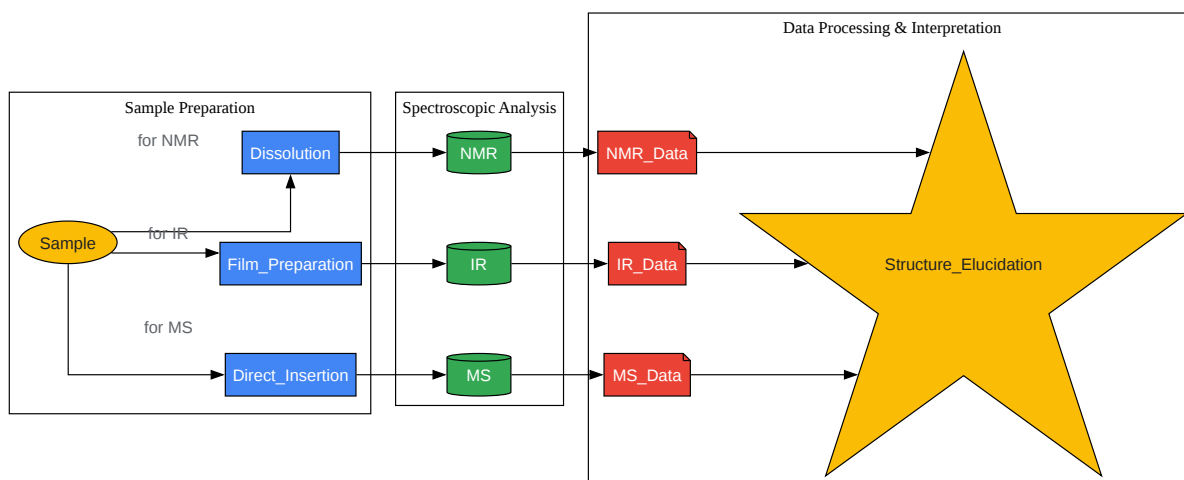
- **Instrumentation:** A Bruker IFS 85 FTIR spectrometer was utilized to record the infrared spectrum.^[3]
- **Sample Preparation:** The spectrum was obtained using the film technique, where a thin film of the molten compound is pressed between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum was recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

- **Instrumentation:** A mass spectrometer capable of electron ionization (EI) was used.
- **Sample Introduction:** The sample was introduced via a direct insertion probe or a gas chromatograph.
- **Ionization:** Electron ionization was performed at 75 eV.
- **Temperatures:** The source temperature was maintained at 260 °C and the sample temperature at 160 °C.^[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-aminobenzyl alcohol**.



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Caption: Workflow for Spectroscopic Analysis of **4-Aminobenzyl Alcohol**.

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References

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